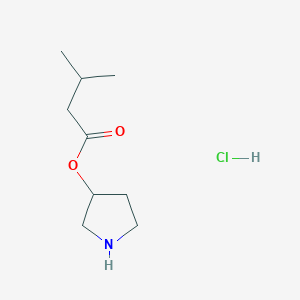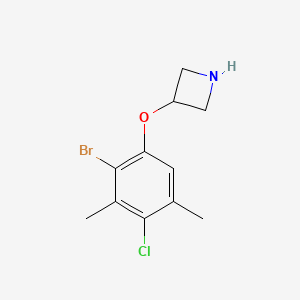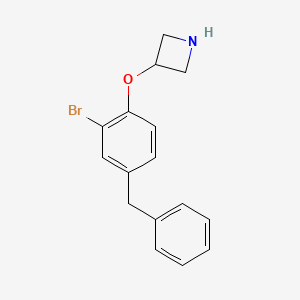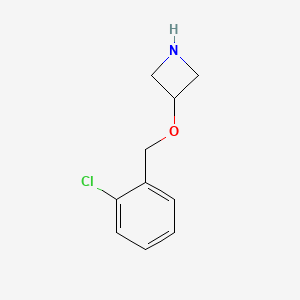
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt is a derivative of benzimidazole, which is widely explored in scientific research for its potential to be modified into compounds with significant biological activities. The synthesis and characterization of related benzimidazole derivatives have been extensively studied to explore their potential applications in various fields of chemistry and biology. For instance, derivatives of benzimidazole have been synthesized and evaluated for their anticancer properties (Salahuddin et al., 2014), indicating the versatility of benzimidazole compounds in medicinal chemistry. These studies involve the synthesis of novel compounds through various chemical reactions, including the use of chloroacetic acid and its sodium salt in creating new molecules with potential therapeutic effects.
Antimicrobial and Anticancer Applications
Benzimidazole derivatives, including those synthesized from (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt, have shown promising antimicrobial and anticancer activities. Research has demonstrated the synthesis of benzimidazole compounds with significant in vitro anticancer activity against various cancer cell lines, highlighting their potential as novel anticancer agents (Salahuddin et al., 2017). Additionally, these compounds have exhibited antimicrobial properties against a range of bacteria and fungi, suggesting their applicability in developing new antimicrobial drugs.
Immunotropic and Antioxidant Activity
Further investigations into benzimidazole derivatives have uncovered their immunotropic properties, where certain compounds containing benzimidazole and acetic acid derivatives have shown to influence the immune response (Khaliullin et al., 2004). This opens avenues for the development of immunomodulatory drugs based on benzimidazole chemistry. Moreover, benzimidazole derivatives have been recognized for their antioxidant activity, providing a protective effect against oxidative stress (Chornous et al., 2013), which is crucial for the development of treatments for diseases associated with oxidative damage.
Photochemical Transformations
The photochemical behavior of benzimidazole derivatives, including those related to (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt, has been studied to understand their stability and transformation under UV light. These studies are essential for determining the environmental fate of benzimidazole-based compounds and their potential applications in photodynamic therapy or as photo-activated drugs (Eriksson et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt involves the reaction of 5-chloro-1H-benzoimidazole with chloroacetic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "5-chloro-1H-benzoimidazole", "chloroacetic acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 5-chloro-1H-benzoimidazole is reacted with chloroacetic acid in the presence of a suitable solvent and a catalyst such as triethylamine to form (5-chloro-1H-benzoimidazol-2-yl)-acetic acid.", "Step 2: The resulting product from step 1 is then neutralized with sodium hydroxide to form the sodium salt of (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid." ] } | |
Número CAS |
1252046-15-3 |
Fórmula molecular |
C9H7ClN2NaO2 |
Peso molecular |
233.61 g/mol |
Nombre IUPAC |
sodium;2-(6-chloro-1H-benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C9H7ClN2O2.Na/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14;/h1-3H,4H2,(H,11,12)(H,13,14); |
Clave InChI |
PUSGWJXNTSWHJS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)[O-].[Na+] |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)

![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)
![3-[4-Bromo-2-(tert-butyl)phenoxy]azetidine](/img/structure/B1441635.png)


![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)





